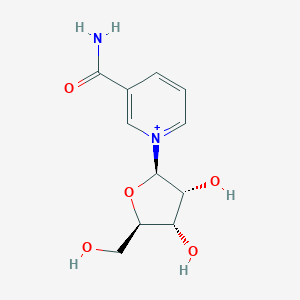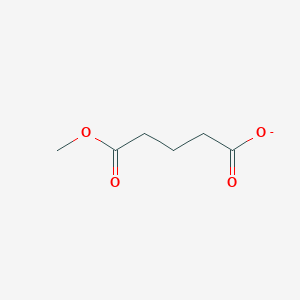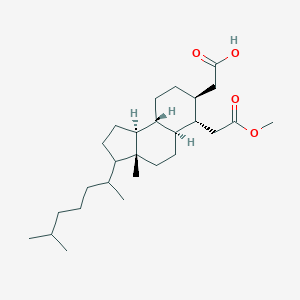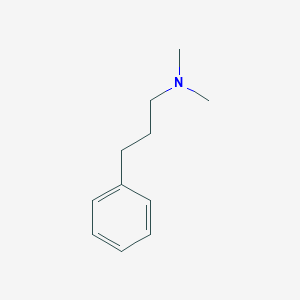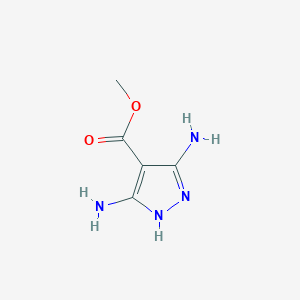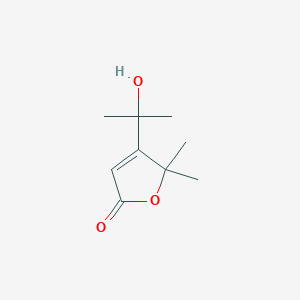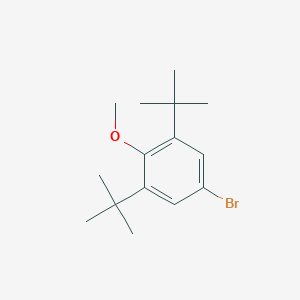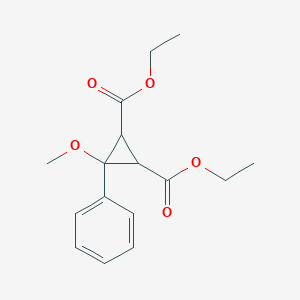
1,3-Diiodo-2,2-bis(iodomethyl)propane
Overview
Description
1,3-Diiodo-2,2-bis(iodomethyl)propane is a chemical compound whose detailed characteristics and applications are explored in various research studies. The compound's unique structure and properties make it a subject of interest in the field of chemistry.
Synthesis Analysis
The synthesis of related compounds involves complex processes often including nucleophilic substitution reactions and other chemical transformations. For instance, the synthesis of 1,3-bis(p-nitrophenoxy)propane, which involves a nucleophilic substitution reaction of p-nitrophenol and 1,3-dibromopropane, might share similarities with the synthesis process of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Rafique et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction and spectroscopy. For example, 1,3-bis(4-pyridyl)propane and its derivatives have been studied for their crystal structures using these techniques, which could be relevant for analyzing the structure of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Zhang et al., 2003).
Chemical Reactions and Properties
The reactivity and properties of similar compounds can be intricate. For instance, the reactivity of polyiodide toward 1,3-bis(4-pyridyl)propane in the formation of organic-inorganic hybrid frameworks is an example of the complex chemical reactions these types of compounds undergo (Jiao et al., 2006).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystalline structure are key aspects. Research on compounds like 1,3-bis(3-hydroxymethylpyridinium)propane offers insights into these properties, which could be extrapolated to understand the physical properties of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Komasa et al., 2018).
Chemical Properties Analysis
Chemical properties include reactivity with other compounds, stability, and chemical behavior under different conditions. Studies on compounds like 1,3-bis(bromomagnesio)propane provide valuable information on the chemical properties that might be similar to those of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Seetz et al., 1982).
Scientific Research Applications
Downstream Processing of Biologically Produced Diols 1,3-Propanediol and 2,3-butanediol are biologically produced chemicals with a wide range of applications. The separation of these diols from fermentation broth is a significant part of their microbial production costs. Methods studied for their recovery and purification include evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction. These methods need improvement in terms of yield, purity, and energy consumption. Aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are potential areas for future research to improve downstream processing of biologically produced diols, including 1,3-propanediol (Zhi-Long Xiu & A. Zeng, 2008).
Skin Carcinogenicity Studies The skin carcinogenicity of various compounds, including bis(2,3-epoxycyclopentyl)ether, 2,2-bis(p-glycidyloxyphenyl)propane, and m-phenylenediamine, was assessed in male and female C3H and C57BL/6 mice. The study aimed to determine the relative potency of these compounds as skin carcinogens and found that benzo(a)pyrene was significantly more potent than the other compounds tested. The study provided insights into the relative sensitivity of different inbred strains to epidermal carcinogenesis under identical circumstances of exposure (J. Holland, D. G. Gosslee, & N. Williams, 1979).
Biodegradable Polymer Research for Drug Delivery The study on the intracerebral distribution of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) delivered by surgically implanted biodegradable polymers in New Zealand White rabbits provides insights into the potential use of poly(bis(p-carboxyphenoxy)-propane:sebacic acid) copolymers for local drug delivery in the brain. This research is essential for developing therapies for brain tumors, utilizing local delivery systems to achieve sustained high local concentrations of therapeutic agents (S. Grossman et al., 1992).
Environmental and Health Effects of Industrial Chemicals Occupational exposure to Bisphenol A (BPA), a structurally similar compound to 1,3-Diiodo-2,2-bis(iodomethyl)propane, and its health effects were reviewed. The study highlighted the need for further research to assess actual exposure and potential adverse health effects, particularly in the context of occupational exposure (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Safety And Hazards
1,3-Diiodo-2,2-bis(iodomethyl)propane can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray. Use only outdoors or in a well-ventilated area. If inhaled, move the person to fresh air and keep them comfortable for breathing .
properties
IUPAC Name |
1,3-diiodo-2,2-bis(iodomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGSGCDKVCZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)(CI)CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164972 | |
| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiodo-2,2-bis(iodomethyl)propane | |
CAS RN |
1522-88-9 | |
| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol tetraiodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,3-diiodo-2,2-bis(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythrityl tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ64ZA4GVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




